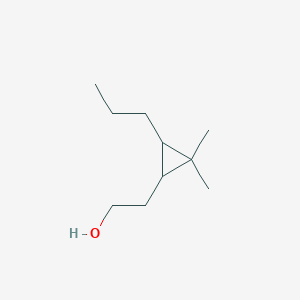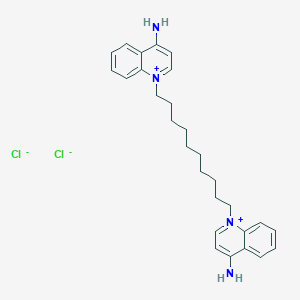
1,1'-(Decane-1,10-diyl)bis(4-aminoquinolin-1-ium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Decane-1,10-diyl)bis(4-aminoquinolin-1-ium) dichloride typically involves the reaction of quinoline derivatives with decane-1,10-diyl dichloride. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further chemical reactions .
Industrial Production Methods
On an industrial scale, the production of 1,1’-(Decane-1,10-diyl)bis(4-aminoquinolin-1-ium) dichloride involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and filtration to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Decane-1,10-diyl)bis(4-aminoquinolin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler amine derivatives .
Scientific Research Applications
1,1’-(Decane-1,10-diyl)bis(4-aminoquinolin-1-ium) dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its antimicrobial properties and its effects on biological systems.
Medicine: It is used in the formulation of antimicrobial agents and disinfectants.
Mechanism of Action
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(4-aminoquinolin-1-ium) dichloride involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This action is facilitated by the compound’s ability to interact with membrane lipids and proteins, causing structural and functional damage to the microbial cells .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolin-1-ium) chloride: This compound is structurally similar but contains an additional methyl group on the quinoline ring.
Naphthalene, 1,1’-(1,10-decanediyl)bis[decahydro-]: This compound has a similar decane-1,10-diyl backbone but differs in the aromatic ring structure.
Uniqueness
1,1’-(Decane-1,10-diyl)bis(4-aminoquinolin-1-ium) dichloride is unique due to its specific combination of antimicrobial properties and chemical reactivity. Its ability to undergo various chemical reactions while maintaining its antimicrobial efficacy makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
62739-58-6 |
|---|---|
Molecular Formula |
C28H36Cl2N4 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
1-[10-(4-aminoquinolin-1-ium-1-yl)decyl]quinolin-1-ium-4-amine;dichloride |
InChI |
InChI=1S/C28H34N4.2ClH/c29-25-17-21-31(27-15-9-7-13-23(25)27)19-11-5-3-1-2-4-6-12-20-32-22-18-26(30)24-14-8-10-16-28(24)32;;/h7-10,13-18,21-22,29-30H,1-6,11-12,19-20H2;2*1H |
InChI Key |
REBIFNZGSYJSQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2CCCCCCCCCC[N+]3=CC=C(C4=CC=CC=C43)N)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


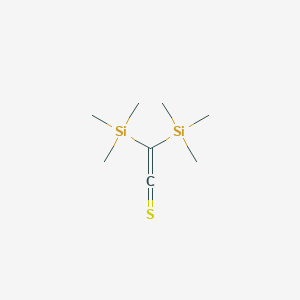
![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
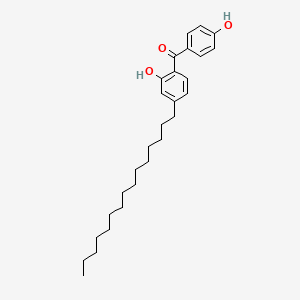
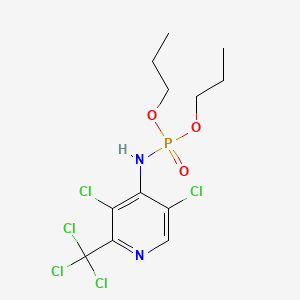
![N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14515015.png)

![Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester](/img/structure/B14515020.png)
![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)
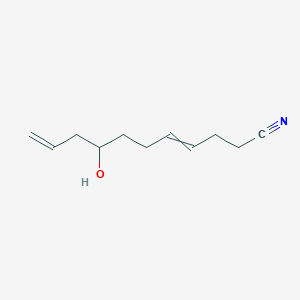
![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)

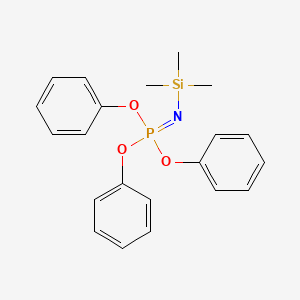
![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
